ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide

Cytotoxicity ent-Abietane diterpenoids ANA-1 cells

ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide (CAS 130466-20-5) is a naturally occurring ent-abietane diterpenoid lactone, primarily isolated from the roots of Euphorbia ebracteolata and Euphorbia fischeriana (Euphorbiaceae). This compound is characterized by a fused 6/6/6/5 ring system with an α,β-unsaturated γ-lactone (16,12α-olide) and an 11α-hydroxy substituent, defining the ent-abietane scaffold with specific stereochemistry at multiple chiral centers.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
CAS No. 130466-20-5
Cat. No. B026152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide
CAS130466-20-5
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=C2C=C3CCC4C(CCCC4(C3C(C2OC1=O)O)C)(C)C
InChIInChI=1S/C20H28O3/c1-11-13-10-12-6-7-14-19(2,3)8-5-9-20(14,4)15(12)16(21)17(13)23-18(11)22/h10,14-17,21H,5-9H2,1-4H3/t14-,15+,16-,17+,20-/m1/s1
InChIKeyAPBWFLZKYHYLIC-QOSLBHJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide (CAS 130466-20-5): A Naturally Occurring ent-Abietane Diterpenoid Lactone for Bioactivity Research


ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide (CAS 130466-20-5) is a naturally occurring ent-abietane diterpenoid lactone, primarily isolated from the roots of Euphorbia ebracteolata and Euphorbia fischeriana (Euphorbiaceae) [1]. This compound is characterized by a fused 6/6/6/5 ring system with an α,β-unsaturated γ-lactone (16,12α-olide) and an 11α-hydroxy substituent, defining the ent-abietane scaffold with specific stereochemistry at multiple chiral centers [1]. Its well-defined purity (typically ≥98% by HPLC) and the availability of single-crystal X-ray diffraction data for structural confirmation make it a reliable chemical probe for diterpenoid activity studies and structure-activity relationship (SAR) investigations [1].

Why Generic Substitution of ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide (CAS 130466-20-5) with Other ent-Abietane Diterpenoids is Unreliable


Within the ent-abietane diterpenoid class, subtle variations in oxidation state, lactone orientation, and hydroxyl substitution profoundly impact both cytotoxic potency and antimicrobial spectrum. Compounds such as jolkinolide B and jolkinolide A, which share the ent-abietane skeleton but differ in functional groups (e.g., epoxides vs. hydroxylactone), exhibit markedly different bioactivity profiles when tested under identical conditions [1]. The specific 11α-hydroxy-16,12α-olide arrangement in ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide confers a unique combination of high cytotoxic potency against ANA-1 and Jurkat cells and broad-spectrum antimicrobial activity at low concentrations, which is not replicated by its closest in-class analogs [1][2]. Therefore, replacing this compound with a generic 'ent-abietane diterpenoid' without confirming the exact substitution pattern can lead to significant loss of biological activity and experimental reproducibility.

Quantitative Differentiation Evidence for ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide (CAS 130466-20-5) Against Closest In-Class Analogs


Cytotoxic Potency Against ANA-1 Murine Macrophage Cells: ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide vs. Jolkinolide B and Yuexiandajisu D

In a direct head-to-head comparison within a panel of diterpenoids isolated from Euphorbia ebracteolata, ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide (compound 6) exhibited significantly greater cytotoxic potency against ANA-1 murine macrophage cells compared to jolkinolide B (compound 4) and yuexiandajisu D (compound 1) [1]. The IC50 of 7.12 × 10⁻³ µM for the target compound represents a 6.3-fold improvement over jolkinolide B (IC50 4.46 × 10⁻² µM) and a 40.4-fold improvement over yuexiandajisu D (IC50 2.88 × 10⁻¹ µM) [1].

Cytotoxicity ent-Abietane diterpenoids ANA-1 cells

Cytotoxic Potency Against Jurkat Human T-Cell Leukemia Cells: ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide vs. Jolkinolide B

In the same study, ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide demonstrated superior cytotoxic activity against Jurkat human T-cell leukemia cells relative to jolkinolide B [1]. The target compound achieved an IC50 of 1.79 × 10⁻² µM, which is 3.6-fold lower (more potent) than the IC50 of 6.47 × 10⁻² µM observed for jolkinolide B [1].

Cytotoxicity ent-Abietane diterpenoids Jurkat cells

Broad-Spectrum Antimicrobial Activity at Low Concentration: ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide vs. Jolkinolide A

Antimicrobial screening of ent-abietane diterpenoids from Euphorbia sessiliflora revealed that ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide inhibits growth of six microorganisms (Bacillus cereus, Bacillus subtilis, Micrococcus flavus, Moraxella catarrhalis, Neisseria sicca, and Candida albicans) at a concentration of 12.5 µg/mL [1]. In contrast, the structurally related jolkinolide A, tested under the same agar dilution protocol, showed only moderate inhibition against a single organism—M. catarrhalis—and only at a higher concentration of 50 µg/mL [1].

Antimicrobial ent-Abietane diterpenoids MIC determination

Validated Application Scenarios for ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide (CAS 130466-20-5) Based on Quantitative Differentiation Evidence


Reference Standard for Cytotoxic ent-Abietane Diterpenoid SAR Studies in ANA-1 and Jurkat Cell Models

Given its 6.3- to 40.4-fold potency advantage over jolkinolide B and yuexiandajisu D in ANA-1 cells and 3.6-fold advantage in Jurkat cells, this compound serves as a high-potency reference point for structure-activity relationship (SAR) studies aimed at understanding the contribution of the 11α-hydroxy-16,12α-olide motif to cytotoxicity in macrophage and T-cell leukemia models [1].

Broad-Spectrum Antimicrobial Screening Reference for Diterpenoid Natural Products

The demonstrated activity against six microbial strains at 12.5 µg/mL—a 4-fold lower MIC and 6-fold broader spectrum than jolkinolide A—positions this compound as a reliable positive control or reference diterpenoid for antimicrobial screening panels involving Gram-positive bacteria and Candida species [2].

Chemical Probe for Investigating ent-Abietane Diterpenoid Mechanisms of Action

The well-characterized stereochemistry (confirmed by single-crystal X-ray diffraction) and the availability of high-purity material (≥98%) make this compound suitable as a chemical probe for target identification studies aiming to elucidate the molecular mechanisms underlying ent-abietane diterpenoid cytotoxicity and antimicrobial activity [1][2].

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